![molecular formula C15H12ClN3O3 B12565334 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline CAS No. 143945-90-8](/img/structure/B12565334.png)
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with 4,6-dimethoxypyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Condensation: Formation of Schiff bases.
科学研究应用
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by binding to DNA or RNA. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. In anticancer research, it is thought to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-phenoxyquinoline: Studied for its anticancer properties.
4,7-Dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives
Uniqueness
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is unique due to the presence of the 4,6-dimethoxypyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .
属性
CAS 编号 |
143945-90-8 |
|---|---|
分子式 |
C15H12ClN3O3 |
分子量 |
317.72 g/mol |
IUPAC 名称 |
7-chloro-4-(4,6-dimethoxypyrimidin-2-yl)oxyquinoline |
InChI |
InChI=1S/C15H12ClN3O3/c1-20-13-8-14(21-2)19-15(18-13)22-12-5-6-17-11-7-9(16)3-4-10(11)12/h3-8H,1-2H3 |
InChI 键 |
DYMKLXMWKPIRRR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=N1)OC2=C3C=CC(=CC3=NC=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
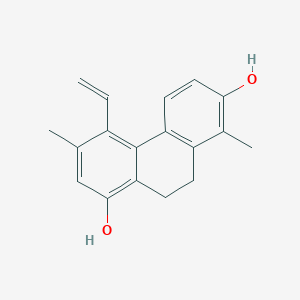
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
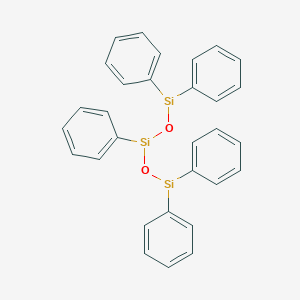
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
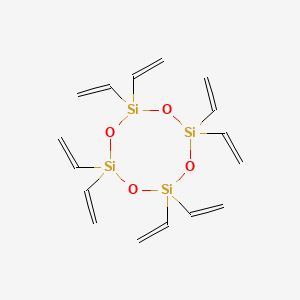
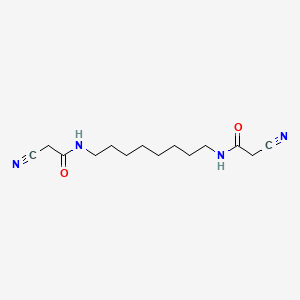

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)


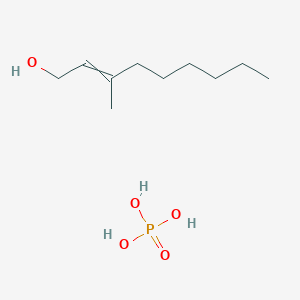
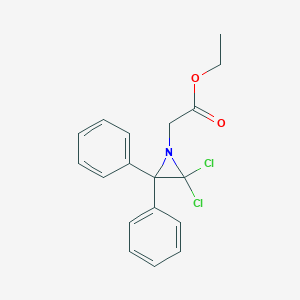
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
